molecular formula C11H12N2O2 B8733838 2-(propan-2-yl)imidazo[1,2-a]pyridine-7-carboxylic acid

2-(propan-2-yl)imidazo[1,2-a]pyridine-7-carboxylic acid

Cat. No. B8733838
M. Wt: 204.22 g/mol
InChI Key: UJKHMSOWPUKWJS-UHFFFAOYSA-N
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Patent
US09000186B2

Procedure details

2-Isopropylimidazo[1,2-a]pyridine-7-carbonitrile (15.9 g, 85.8 mmol) obtained in step 1 was dissolved in a 50% ethanol aqueous solution (80 mL). Under water-cooled condition, lithium hydroxide.1 hydrate (7.20 g, 172 mmol) was added, and the mixture was stirred under heat and reflux for 3 hours. Under ice-cooled condition, 3 mol/L hydrochloric acid (62 mL) was added to the reaction mixture. The precipitated crystals were collected by filteration, washed with water, and dried to give 2 isopropylimidazo[1,2-a]pyridine-7-carboxylic acid (14.6 g, yield 83%).
Name
2-Isopropylimidazo[1,2-a]pyridine-7-carbonitrile
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hydrate
Quantity
7.2 g
Type
reactant
Reaction Step Three
Quantity
62 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[N:5]=[C:6]2[CH:11]=C(C#N)[CH:9]=[CH:8][N:7]2[CH:14]=1)([CH3:3])[CH3:2].[OH-:15].[Li+].Cl.[CH2:18]([OH:20])[CH3:19]>>[CH:1]([C:4]1[N:5]=[C:6]2[CH:11]=[C:19]([C:18]([OH:15])=[O:20])[CH:9]=[CH:8][N:7]2[CH:14]=1)([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
2-Isopropylimidazo[1,2-a]pyridine-7-carbonitrile
Quantity
15.9 g
Type
reactant
Smiles
C(C)(C)C=1N=C2N(C=CC(=C2)C#N)C1
Name
Quantity
80 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Li+]
Step Three
Name
hydrate
Quantity
7.2 g
Type
reactant
Smiles
Step Four
Name
Quantity
62 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under heat
TEMPERATURE
Type
TEMPERATURE
Details
reflux for 3 hours
Duration
3 h
ADDITION
Type
ADDITION
Details
was added to the reaction mixture
CUSTOM
Type
CUSTOM
Details
The precipitated crystals were collected by filteration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C=1N=C2N(C=CC(=C2)C(=O)O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 14.6 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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